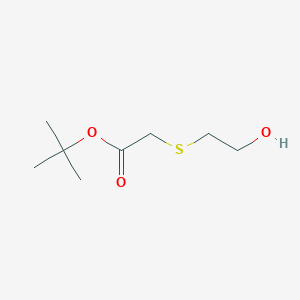

Tert-butyl 2-(2-hydroxyethylthio)acetate

説明

Tert-butyl 2-(2-hydroxyethylthio)acetate is an organosulfur compound characterized by a tert-butyl ester group and a thioether linkage with a terminal hydroxyethyl moiety. Its molecular formula is C₉H₁₆O₃S, and it combines lipophilicity (imparted by the tert-butyl group) with reactive sites for hydrogen bonding (hydroxyethyl) and nucleophilic interactions (thioether). This structural duality makes it valuable in medicinal chemistry and drug design, particularly in targeting bone loss and respiratory conditions .

The compound’s 2-hydroxyethylthio motif is hypothesized to act as a pharmacophore, enabling interactions with biological targets such as tyrosine kinases or smooth muscle receptors . Its tert-butyl ester enhances metabolic stability compared to methyl or ethyl esters, prolonging bioavailability in vivo .

特性

分子式 |

C8H16O3S |

|---|---|

分子量 |

192.28 g/mol |

IUPAC名 |

tert-butyl 2-(2-hydroxyethylsulfanyl)acetate |

InChI |

InChI=1S/C8H16O3S/c1-8(2,3)11-7(10)6-12-5-4-9/h9H,4-6H2,1-3H3 |

InChIキー |

SODQHRZFUFVIGA-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)CSCCO |

製品の起源 |

United States |

類似化合物との比較

2-(4-Methylcyclohex-3-enyl)propan-2-yl 2-(2-hydroxyethylthio)acetate

- Molecular Formula : C₁₄H₂₂O₃S

- Key Features : Replaces the tert-butyl group with a bulky cyclohexenyl-propan-2-yl moiety.

- Bioactivity : Demonstrates higher tracheal smooth muscle relaxation (anti-asthmatic activity) than α-terpineol in guinea pig models. This suggests that steric bulk near the ester group enhances receptor binding .

- Applications: Potential as an anti-asthmatic agent, reducing airway resistance in preclinical models .

tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

- Molecular Formula : C₁₀H₂₀O₅

- Key Features : Ethoxy chain replaces the thioether group.

- Properties: Increased hydrophilicity due to ether linkages, but lacks the nucleophilic sulfur atom. No reported bioactivity, indicating the thioether’s critical role in therapeutic interactions .

Sulfur-Containing Analogues

2-(Tetradecylthio)acetic Acid

tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Key Features: Sulfonyl group instead of thioether, with aromatic pyridine and cyanophenyl substituents.

- Structural Impact : The sulfonyl group participates in C–H⋯O/N hydrogen bonds , forming a 3D crystal network. This contrasts with the thioether’s flexibility, suggesting divergent applications in solid-state chemistry versus solution-phase bioactivity .

Bioactivity Comparison

Anti-Asthmatic Activity

Bone Loss Inhibition

- 4',5,7-Tri[3-(2-hydroxyethylthio)propoxy]isoflavone : Shares the 2-hydroxyethylthio motif and shows efficacy in mitigating estrogen-deficiency-induced bone loss, supporting the pharmacophore hypothesis .

Key Research Findings

Thioether vs. Sulfonyl Groups : Thioethers (e.g., in the target compound) offer greater nucleophilicity and metabolic stability than sulfonamides, which prioritize crystallinity and hydrogen bonding .

Terpene Hybrids : Conjugation of thioether-acetate motifs with terpenes (e.g., α-terpineol derivatives) enhances anti-asthmatic efficacy, likely via synergistic receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。